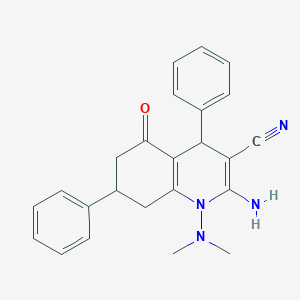
N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that belongs to the class of quinolinecarboxamide derivatives. This compound has shown promising results in scientific research, especially in the field of cancer treatment.
Wirkmechanismus
The mechanism of action of N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the inhibition of DNA topoisomerase II. This enzyme is essential for DNA replication and is overexpressed in many cancer cells. By inhibiting DNA topoisomerase II, the compound prevents DNA replication and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression. The compound has also been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide for lab experiments is its potent cytotoxic activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and identifying potential targets for cancer therapy. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity to normal cells.
Zukünftige Richtungen
There are several future directions for the research on N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One direction is to investigate the compound's efficacy in combination with other anticancer agents. Another direction is to study the compound's potential use in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, further research is needed to optimize the synthesis method and improve the compound's pharmacokinetic properties.
Synthesemethoden
The synthesis of N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been reported in the literature. The method involves the reaction of 2-fluoroaniline, 4-hydroxy-3-methoxybenzaldehyde, and 2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Eigenschaften
Produktname |
N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Molekularformel |
C30H27FN2O4 |
Molekulargewicht |
498.5 g/mol |
IUPAC-Name |
N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C30H27FN2O4/c1-17-27(30(36)33-22-11-7-6-10-21(22)31)28(19-12-13-24(34)26(16-19)37-2)29-23(32-17)14-20(15-25(29)35)18-8-4-3-5-9-18/h3-13,16,20,28,32,34H,14-15H2,1-2H3,(H,33,36) |
InChI-Schlüssel |
QLRMLMWSUMKFSK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=C(C=C4)O)OC)C(=O)NC5=CC=CC=C5F |
Kanonische SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=C(C=C4)O)OC)C(=O)NC5=CC=CC=C5F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4,6-dimethyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)nicotinonitrile](/img/structure/B303776.png)
![2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)thio]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B303777.png)

